spirotryprostatin A

Description

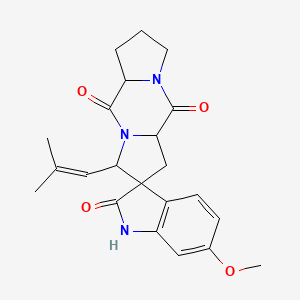

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKGSIAJNXSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Spirotryprostatin A from Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a potent antimitotic agent belonging to the spirooxindole class of natural products.[1] First isolated from the fungus Aspergillus fumigatus, this complex heterocyclic molecule has garnered significant interest in the scientific community due to its unique spiro-fused ring system and its ability to induce cell cycle arrest at the G2/M phase.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and graphical representations of key processes to serve as a resource for researchers in natural product chemistry and oncology drug development.

Discovery

This compound was first reported in 1996 by Cui, Kakeya, and Osada, who isolated it from the fermentation broth of Aspergillus fumigatus BM939.[3] Their investigation into fungal metabolites that inhibit mammalian cell cycle progression led to the identification of this novel compound. This compound's unique structure, featuring a spirocyclic diketopiperazine alkaloid framework, and its significant biological activity as a cell cycle inhibitor have made it a compelling target for further research and total synthesis efforts.[3][4][5]

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[3][6] The key physicochemical and spectroscopic properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₃O₄ |

| Molecular Weight | 395.5 g/mol |

| Appearance | Pale-yellow powder |

| Specific Rotation [α]D | -145° (c 0.5, CHCl₃) |

| UV λmax (MeOH) | 225, 280, 298 nm |

| High-Resolution MS | m/z 396.1923 [M+H]⁺ (Calcd. for C₂₂H₂₆N₃O₄, 396.1923) |

| ¹H NMR (CDCl₃, ppm) | δ 7.25 (1H, d, J=8.4 Hz), 6.81 (1H, dd, J=8.4, 2.4 Hz), 6.71 (1H, d, J=2.4 Hz), 5.18 (1H, d, J=9.6 Hz), 4.25 (1H, t, J=8.4 Hz), ... |

| ¹³C NMR (CDCl₃, ppm) | δ 178.9, 169.8, 165.9, 159.8, 142.1, 133.2, 129.8, 122.9, 114.8, 110.1, 68.1, 60.2, 55.8, 45.9, 34.2, 29.7, 25.8, 21.6, 18.5, ... |

Biological Activity of this compound

This compound exhibits potent cytotoxicity against various cancer cell lines by inhibiting microtubule polymerization, which leads to a G2/M phase cell cycle arrest.[1] The half-maximal inhibitory concentration (IC₅₀) values for this compound against several cell lines are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Murine breast cancer tsFT210 | Breast Cancer | 12.5 |

| Human chronic myeloid leukemia K562 | Leukemia | ~20 |

| Human acute promyelocytic leukemia HL-60 | Leukemia | ~20 |

Experimental Protocols

The following protocols are based on the original methods described for the discovery and isolation of this compound.[3]

Fermentation of Aspergillus fumigatus BM939

-

Fungal Strain: Aspergillus fumigatus BM939.

-

Seed Culture:

-

Production Culture:

Extraction and Isolation of this compound

-

Harvesting and Initial Extraction:

-

Separate the culture broth (20 liters) into mycelia and filtrate by filtration.[3]

-

Extract the mycelia with acetone (B3395972).[3]

-

Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[3]

-

Combine the concentrated aqueous solution with the culture filtrate.[3]

-

-

Solvent Extraction:

-

Extract the combined aqueous phase with ethyl acetate (B1210297).

-

Concentrate the ethyl acetate extract in vacuo to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Apply the crude extract to a silica gel column (Wako gel C-200).[3]

-

Elute the column with a stepwise gradient of chloroform (B151607) and methanol (B129727).[3]

-

Monitor the fractions by thin-layer chromatography (TLC).[3]

-

-

Preparative Thin-Layer Chromatography (TLC):

-

High-Performance Liquid Chromatography (HPLC):

-

Visualizations

Isolation Workflow

Caption: Workflow for the isolation of this compound from A. fumigatus.

Mechanism of Action: G2/M Cell Cycle Arrest

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C22H25N3O4 | CID 10408374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Spirotryprostatin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Immediate Release

A deep dive into the molecular architecture of spirotryprostatin A, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It meticulously details the structure elucidation and provides a complete spectroscopic data profile of this potent cell cycle inhibitor.

First isolated from the fungus Aspergillus fumigatus, this compound has attracted significant attention in the scientific community for its unique spiro-oxindole core structure and its potential as an anticancer agent. This guide offers a detailed roadmap of the analytical journey that led to the determination of its complex stereochemistry, providing valuable insights for those engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound laid the groundwork for its structural determination. The key physicochemical properties and comprehensive spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless Needles |

| Molecular Formula | C₂₂H₂₅N₃O₄[1] |

| Molecular Weight | 395.50 g/mol [1] |

| Monoisotopic Mass | 395.18450629 Da[1] |

| Melting Point | 268-270 °C |

| Optical Rotation | [α]²⁶_D = -34.0° (c 0.5, CHCl₃) |

| UV (Methanol) λmax (ε) | 225 (35,000), 280 (6,000), 298 (4,500) nm |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4' | 7.00 | d | 8.5 |

| H-5' | 6.78 | dd | 8.5, 2.5 |

| H-7' | 6.55 | d | 2.5 |

| H-1'' | 5.20 | d | 9.5 |

| H-1 | 4.13 | t | 8.0 |

| H-5a | 4.05 | m | |

| H-10a | 3.80 | m | |

| 6'-OCH₃ | 3.78 | s | |

| H-8a | 3.65 | m | |

| H-8b | 3.50 | m | |

| H-3' | 3.45 | m | |

| H-6a | 2.90 | m | |

| H-6b | 2.75 | m | |

| H-7a | 2.35 | m | |

| H-7b | 2.05 | m | |

| H-2'''(a) | 1.80 | s | |

| H-2'''(b) | 1.75 | s | |

| NH | 7.85 | br s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2' | 178.5 |

| C-5 | 170.2 |

| C-10 | 165.8 |

| C-6' | 155.8 |

| C-7a' | 138.2 |

| C-3a' | 131.5 |

| C-1''' | 128.5 |

| C-4' | 122.0 |

| C-2''' | 118.5 |

| C-5' | 111.8 |

| C-7' | 108.5 |

| C-10a | 65.5 |

| C-3' | 62.8 |

| C-5a | 58.2 |

| C-1 | 55.8 |

| 6'-OCH₃ | 55.6 |

| C-3 | 48.5 |

| C-8 | 45.5 |

| C-6 | 31.2 |

| C-7 | 25.5 |

| C-2'''(a) | 26.0 |

| C-2'''(b) | 18.5 |

Experimental Protocols

The elucidation of the intricate structure of this compound relied on a combination of advanced spectroscopic techniques.

Isolation and Purification

This compound was isolated from the fermentation broth of Aspergillus fumigatus BM939. The process involved a multi-step extraction and chromatographic purification protocol.

-

Fermentation: The fungus was cultivated in a medium containing maltose, polypeptone, and yeast extract.

-

Extraction: The culture broth was filtered, and the mycelia were extracted with acetone. The acetone extract was concentrated and combined with the filtrate. This aqueous solution was then extracted with ethyl acetate.

-

Chromatography: The crude extract was subjected to silica (B1680970) gel column chromatography, followed by preparative thin-layer chromatography (TLC) and a final purification step using high-performance liquid chromatography (HPLC) on a reverse-phase column.

Spectroscopic Analysis

A suite of spectroscopic methods was employed to determine the molecular structure and stereochemistry of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the elemental composition and exact mass of the molecule.

-

UV-Visible Spectroscopy: The UV spectrum was recorded in methanol (B129727) to identify the chromophores present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments were conducted in deuterated chloroform (CDCl₃) to establish the connectivity and stereochemistry of the molecule. These included:

-

¹H NMR: To identify the proton environments and their multiplicities.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks.

-

Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond proton-carbon correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (2-3 bond) proton-carbon correlations, which were crucial for connecting the different structural fragments.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

-

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the workflow of the structure elucidation process and the key correlations that were instrumental in piecing together the molecular puzzle of this compound.

This guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. The detailed data and methodologies presented herein are intended to facilitate further research and development of this promising natural product and its analogs.

References

An In-depth Technical Guide to the Spirotryprostatin A Biosynthesis Pathway and its Precursor Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A is a complex indole (B1671886) alkaloid produced by the fungus Aspergillus fumigatus with notable antimitotic properties, making it a person of interest in cancer research and drug development. Its unique spirocyclic core, formed through a fascinating example of biosynthetic pathway crosstalk, presents a compelling case study in natural product biosynthesis. This technical guide provides a detailed exploration of the this compound biosynthetic pathway, from its fundamental precursor molecules to the final intricate structure. It outlines the enzymatic cascade, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key biosynthetic steps and workflows to facilitate a deeper understanding for research and development purposes.

Introduction

This compound belongs to a class of bioactive fungal metabolites characterized by a spiro-fused diketopiperazine-oxindole scaffold. Isolated from Aspergillus fumigatus, it has been shown to inhibit cell cycle progression at the G2/M phase. The biosynthesis of this compound is not governed by a single, contiguous gene cluster but rather involves a remarkable intersection of two distinct pathways: the fumitremorgin and the fumiquinazoline biosynthetic pathways. This guide will dissect the multi-enzyme synthesis of this complex molecule, offering insights into the intricate molecular logic of fungal natural product formation.

Precursor Molecules

The biosynthesis of the this compound backbone originates from two common amino acids:

-

L-Tryptophan: Provides the indole-containing portion of the molecule.

-

L-Proline: Forms the pyrrolidine (B122466) ring of the diketopiperazine core.

These precursors are assembled by a nonribosomal peptide synthetase (NRPS), a large, modular enzyme that acts as a molecular assembly line for peptide synthesis.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that can be broadly divided into the formation of the diketopiperazine core, a series of tailoring reactions within the fumitremorgin pathway, and the final key spirocyclization step catalyzed by an enzyme from a separate pathway.

Formation of the Diketopiperazine Core and Early Intermediates

The initial steps of the pathway are governed by enzymes encoded within the fumitremorgin (ftm) biosynthetic gene cluster.

-

Diketopiperazine Formation: The pathway is initiated by the nonribosomal peptide synthetase FtmA . This enzyme activates and condenses L-tryptophan and L-proline to form the cyclic dipeptide, brevianamide (B1173143) F (cyclo-L-Trp-L-Pro).[1]

-

Prenylation: The prenyltransferase FtmB (also referred to as FtmPT1) then catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of brevianamide F. This reaction yields tryprostatin B .[2][3]

-

Further Modifications to Fumitremorgin C: A series of enzymatic modifications, including oxidations and cyclizations catalyzed by other enzymes from the ftm cluster such as the cytochrome P450 monooxygenases FtmE , FtmC , and FtmG , convert tryprostatin B into the more complex intermediate, fumitremorgin C .[4][5] While the precise order of all subsequent reactions to form fumitremorgin C is a subject of ongoing research, FtmE has been identified as a key enzyme in the cyclization process.[4][5]

The Key Spirocyclization Step: A Case of Pathway Crosstalk

The final and defining step in the biosynthesis of this compound is the formation of the spiro-carbon. This is not catalyzed by an enzyme from the ftm gene cluster, but rather by an enzyme from the unrelated fumiquinazoline biosynthetic pathway.

-

Spiro-carbon Formation: The FAD-dependent monooxygenase, FqzB , acts on the precursor molecule fumitremorgin C .[4][6] FqzB catalyzes an epoxidation of the indole ring, which is followed by a semi-pinacol type rearrangement to form the characteristic spiro-oxindole structure of This compound .[6][7] This enzymatic crosstalk highlights the metabolic versatility of fungi and their ability to generate chemical diversity through the interplay of different biosynthetic pathways.[4]

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound pathway is limited in the available literature. However, kinetic parameters for the prenyltransferase FtmB (FtmPT1) have been determined.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| FtmB (FtmPT1) | Brevianamide F | 55 | 5.57 | [2] |

| Dimethylallyl diphosphate | 74 | 5.57 | [2] |

Key Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for characterizing biosynthetic enzymes.

Detailed Experimental Protocols

Heterologous Expression of Biosynthetic Enzymes in Aspergillus niger

Aspergillus niger is a commonly used host for the heterologous expression of fungal biosynthetic genes due to its high capacity for protein secretion and well-established genetic tools.[8]

Protocol:

-

Gene Cloning and Vector Construction:

-

The gene of interest (e.g., ftmA, ftmB, or fqzB) is amplified by PCR from the genomic DNA of A. fumigatus.

-

The amplified gene is cloned into an A. niger expression vector, typically under the control of a strong, inducible promoter such as the Tet-on system.[9]

-

-

Transformation of A. niger :

-

Protoplasts of an appropriate A. niger recipient strain are prepared.

-

The expression vector is introduced into the protoplasts via PEG-mediated transformation.

-

Transformants are selected on appropriate selective media.

-

-

Expression and Protein Purification:

-

Positive transformants are cultured in a suitable fermentation medium.

-

Gene expression is induced (e.g., by the addition of doxycycline (B596269) for the Tet-on system).

-

The recombinant protein, if secreted, is purified from the culture supernatant. If intracellular, the mycelia are harvested, lysed, and the protein is purified from the cell-free extract. Affinity tags (e.g., His-tag) are commonly used to facilitate purification.[3]

-

In Vitro Assay for FqzB (FAD-dependent Monooxygenase)

This protocol is adapted from general methods for FAD-dependent monooxygenases and specific studies on FqzB.[6]

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

To the buffer, add the purified FqzB enzyme to a final concentration of 1-10 µM.

-

Add FAD to a final concentration of 10-50 µM.

-

Add NADPH to a final concentration of 100-500 µM.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, fumitremorgin C, to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at a suitable temperature (e.g., 25-30 °C) for a defined period (e.g., 1-4 hours).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic phase containing the product, this compound.

-

-

Product Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product by LC-MS/MS for identification and quantification.

-

Quantitative Analysis of Spirotryprostatins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex mixtures.

Protocol:

-

Sample Preparation:

-

Extract the spirotryprostatins and their precursors from the reaction mixture or fungal culture with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the extract and reconstitute it in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode.

-

Quantify the analytes by comparing their peak areas to a standard curve generated with authentic standards.

-

Conclusion

The biosynthesis of this compound is a testament to the chemical ingenuity of fungi, employing a modular NRPS, a series of tailoring enzymes, and a remarkable instance of pathway crosstalk to construct a complex, bioactive molecule. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for harnessing its potential in drug discovery and development. Future research focusing on the in vitro reconstitution of the entire pathway and detailed kinetic analysis of all enzymatic steps will further illuminate the intricate molecular machinery at play and open avenues for the bioengineering of novel spirotryprostatin analogs with enhanced therapeutic properties.

References

- 1. brevianamide F prenyltransferase (deoxybrevianamide E-forming) - Creative Biogene [microbialtec.com]

- 2. Overproduction, purification and characterization of FtmPT1, a brevianamide F prenyltransferase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of cytochrome P450s required for fumitremorgin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fumitremorgin Alkaloid Biosynthesis [iubmb.qmul.ac.uk]

- 6. Structural and Functional Analyses of a Spiro-Carbon-Forming, Highly Promiscuous Epoxidase from Fungal Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Spirotryprostatin A: A Technical Guide to its Function as a Microtubule Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid belonging to the spirooxindole class of natural products, first isolated from Aspergillus fumigatus.[1] Its unique spiro-fused ring system has attracted considerable scientific interest due to its potent biological activities.[1] Primarily, this compound functions as a microtubule-targeting agent, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, making it a promising candidate for the development of novel anticancer therapeutics.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development.

Mechanism of Action: Inhibition of Microtubule Polymerization

The principal mechanism of action of this compound is the inhibition of microtubule polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2]

This compound disrupts microtubule dynamics by binding to tubulin, thereby inhibiting its polymerization into microtubules.[2] This interference with microtubule assembly prevents the formation of a functional mitotic spindle, a crucial structure for the proper segregation of chromosomes during mitosis.[1][2] The disruption of the mitotic spindle activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, which in turn leads to a prolonged arrest of the cell cycle at the G2/M transition phase.[1][3] This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, in cancer cells.[2][3]

Interestingly, the closely related compound, tryprostatin A, has been shown to be a novel inhibitor of microtubule-associated protein (MAP)-dependent microtubule assembly.[4][5] Tryprostatin A inhibits tubulin polymerization induced by MAP2, tau, and poly-(l-lysine), but not by agents like paclitaxel (B517696) or glutamate (B1630785) that interact with tubulin differently.[5][6] This suggests a potentially nuanced mechanism of action for spirotryprostatins that may involve interactions with MAPs or their influence on tubulin.

Signaling Pathway of this compound-Induced G2/M Arrest

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to G2/M cell cycle arrest and apoptosis.

Data Presentation

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the cytotoxic and cell cycle inhibitory activities of these compounds against different cell lines.

Table 1: Cytotoxicity of this compound and Analogs

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a biological process by 50%.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | tsFT210 | Murine Fibroblast | 197.5 | [7][8] |

| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 | [7][8] |

| Compound 7g | MDA-MB-453 | Human Breast Carcinoma | 71.23 (MTT), 71.99 (XTT) | [2] |

| Compound 7g | MDA-MB-468 | Human Breast Carcinoma | 76.72 (MTT), 78.82 (XTT) | [2] |

| Doxorubicin (Control) | MDA-MB-453 | Human Breast Carcinoma | Not Specified | [2] |

Table 2: Cell Cycle Inhibition by this compound and B

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | tsFT210 | Cell Cycle Inhibition | 197.5 | [9] |

| Spirotryprostatin B | tsFT210 | Cell Cycle Inhibition | 14.0 | [9] |

Note: Spirotryprostatin B, which lacks the C6-methoxy group present in this compound, demonstrates significantly greater potency in cell cycle inhibition.[9]

Table 3: Antifungal Activity of this compound Derivatives

Several derivatives of this compound have also demonstrated significant antifungal properties.[1] The minimum inhibitory concentration (MIC) values are presented for select derivatives.

| Compound | Fungal Pathogen | MIC (µg/mL) | Reference |

| 4d | Helminthosporium maydis | 8-32 | [10][11] |

| 4d | Trichothecium roseum | 8-32 | [10][11] |

| 4d | Botrytis cinerea | 8-32 | [10][11] |

| 4d | Colletotrichum gloeosporioides | 8-32 | [10][11] |

| 4d | Fusarium graminearum | 8-32 | [10][11] |

| 4d | Alternaria brassicae | 8-32 | [10][11] |

| 4d | Alternaria alternata | 8-32 | [10][11] |

| 4d | Fusarium solani | 8-32 | [10][11] |

| 4k | Fusarium oxysporum f. sp. niveum | 8-32 | [10][11] |

| 4k | Mycosphaerella melonis | 8-32 | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's biological activities.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity.[1][12]

Workflow for the In Vitro Tubulin Polymerization Assay

Materials:

-

Purified tubulin (>99% pure, e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[13]

-

GTP solution (100 mM)[13]

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Pre-chilled 96-well plates[13]

-

Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C[12]

Procedure:

-

Preparation of Reagents:

-

Assay Setup:

-

In a pre-chilled 96-well plate, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.[13]

-

-

Initiation of Polymerization:

-

Data Acquisition:

-

Data Analysis:

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound.[7][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[14]

-

Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[14]

-

This compound (dissolved in DMSO)[14]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[14]

-

96-well plates[14]

-

Microplate reader[7]

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][14]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution and incubate for 4 hours.[7]

-

Formazan (B1609692) Solubilization: Solubilize the formazan crystals by adding a solubilizing agent.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze DNA content and determine the cell cycle distribution following treatment with this compound.[7][13]

Workflow for Cell Cycle Analysis using Flow Cytometry

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dl.ndl.go.jp [dl.ndl.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Spirotryprostatin A-Induced G2/M Cell Cycle Arrest: A Technical Guide

Introduction

Spirotryprostatin A is a prenylated indole (B1671886) alkaloid, a class of natural products isolated from the fungus Aspergillus fumigatus.[1][2] Structurally, it is characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core, which is integral to its biological activity.[1][3] This compound has garnered significant attention from the scientific community, particularly in oncology, for its potent antimitotic and cytotoxic properties.[2][4] The primary mechanism of action involves the disruption of microtubule dynamics, which culminates in the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound-induced G2/M arrest.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Unlike many microtubule-targeting agents that bind directly to tubulin, this compound is thought to employ a more nuanced mechanism. Evidence suggests that it does not inhibit the self-assembly of purified tubulin. Instead, its primary mode of action is the specific disruption of microtubule-associated protein (MAP)-dependent microtubule assembly.[2] This interference is believed to occur at the C-terminal domain of tubulin, a critical region for MAP interactions that stabilize and regulate the microtubule network.[2][5]

By disrupting the normal dynamics of microtubule polymerization and depolymerization, this compound prevents the formation of a functional mitotic spindle. The mitotic spindle is a critical cellular apparatus required for the accurate segregation of chromosomes during mitosis.[1][2] Its disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts cell cycle progression until all chromosomes are properly attached to the spindle microtubules, thereby preventing aneuploidy.[2] The sustained activation of the SAC is the direct trigger for the observed G2/M phase arrest.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from studies on this compound and its analogs, providing a clear comparison of their biological effects.

Table 1: Cytotoxicity of this compound and B

This table presents the half-maximal inhibitory concentration (IC50) values, which quantify the potency of a compound in inhibiting cell growth.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | tsFT210 | Murine Fibroblast | 197.5[4][6] |

| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[4][6] |

Further studies have noted inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not always provided.[4][7]

Table 2: Effect of this compound on Cell Cycle Distribution

This table illustrates the typical effect of this compound on the distribution of cells across the different phases of the cell cycle, as determined by flow cytometry. Data is presented as a percentage of the total cell population.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Vehicle) | 65 | 15 | 20 |

| This compound | 10 | 5 | 85 |

Note: The values presented are representative and may vary depending on the cell line, concentration, and duration of treatment.

Table 3: Effect on G2/M Regulatory Protein Expression

Prolonged G2/M arrest is associated with changes in the expression and activity of key cell cycle regulatory proteins.[1] The Cyclin B1/Cdc2 complex is the primary driver of entry into mitosis.

| Treatment | Protein | Relative Expression Level (Fold Change vs. Control) |

| This compound | Cyclin B1 | Increased |

| This compound | Phospho-Cdc2 (Tyr15) | Increased (Inactive form) |

Note: The increase in the inactive, phosphorylated form of Cdc2, alongside an accumulation of Cyclin B1, is a hallmark of G2/M arrest induced by agents that trigger the DNA damage or spindle assembly checkpoints.[8][9]

Table 4: Effect on Apoptotic Protein Expression

Sustained cell cycle arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis.[1]

| Treatment | Protein | Relative Expression Level (Fold Change vs. Control) |

| This compound | Bcl-2 (Anti-apoptotic) | Decreased |

| This compound | Bax (Pro-apoptotic) | Increased |

| This compound | Cleaved Caspase-3 | Increased |

Note: These changes indicate a shift in the cellular balance towards programmed cell death.[1]

Signaling Pathways and Visualizations

The G2/M arrest induced by this compound is a multi-step process initiated by microtubule disruption and mediated by the Spindle Assembly Checkpoint.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Spirotryprostatin Alkaloids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin alkaloids, a class of fungal metabolites primarily isolated from Aspergillus fumigatus, have emerged as a significant area of interest in medicinal chemistry and drug discovery. Characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core structure, these compounds have demonstrated a range of potent biological activities. This technical guide provides an in-depth review of the biological activities of spirotryprostatin alkaloids, with a focus on their anticancer, antifungal, and antibacterial properties. Detailed experimental methodologies, quantitative data, and diagrammatic representations of key molecular pathways are presented to serve as a comprehensive resource for the scientific community.

Anticancer Activity: Cytotoxicity and Cell Cycle Arrest

The most extensively studied biological activity of spirotryprostatin alkaloids is their potent cytotoxic effect against various cancer cell lines. This activity is primarily attributed to their ability to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of spirotryprostatin alkaloids and their synthetic analogs has been quantified using half-maximal inhibitory concentration (IC50) values, which are summarized in the tables below.

Table 1: Cytotoxicity of Spirotryprostatin A and B

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | tsFT210 | Murine Fibroblast | 197.5[1] |

| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[1] |

Table 2: Cytotoxicity of Tryprostatin Analogs (Closely Related Structures)

| Compound | H520 (Lung) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | PC-3 (Prostate) GI50 (µM) |

| Tryprostatin A (1) | >100 | >100 | >100 |

| Diastereomer-2 of Tryprostatin B (8) | 11.9 | 17.0 | 11.1 |

| Analog 67 | - | - | - |

| Analog 68 | - | - | - |

Further studies have indicated that this compound also exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not consistently provided in the reviewed literature.[1]

Mechanism of Action: G2/M Phase Cell Cycle Arrest

Spirotryprostatin alkaloids exert their cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential cytoskeletal components crucial for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, spirotryprostatins prevent the proper assembly of the mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC). This checkpoint ensures the fidelity of chromosome segregation and, when persistently activated, leads to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2][3]

The following diagram illustrates the proposed signaling pathway of spirotryprostatin-induced G2/M arrest.

Caption: Proposed signaling pathway of Spirotryprostatin-induced G2/M arrest.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the spirotryprostatin analog for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

-

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.[4][5]

-

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the spirotryprostatin analog at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software.

-

This assay directly measures the effect of spirotryprostatin alkaloids on the assembly of microtubules.[4][6]

-

Materials:

-

Purified tubulin protein (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound or B

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

-

-

Procedure:

-

Preparation: Prepare a stock solution of tubulin in polymerization buffer on ice.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (final concentration of 1 mM), and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction (final tubulin concentration typically 1-5 mg/mL).

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 30-60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. A decrease in the rate and extent of the absorbance increase indicates inhibition of tubulin polymerization.

-

Antifungal Activity

Several derivatives of this compound have demonstrated significant antifungal properties, particularly against plant pathogenic fungi. The proposed mechanism of action involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[7][8]

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a fungus.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Plant Pathogenic Fungi [7][9]

| Compound | Helminthosporium maydis (µg/mL) | Trichothecium roseum (µg/mL) | Botrytis cinerea (µg/mL) | Colletotrichum gloeosporioides (µg/mL) | Fusarium graminearum (µg/mL) | Alternaria brassicae (µg/mL) | Alternaria alternata (µg/mL) | Fusarium solani (µg/mL) |

| 4d | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 |

| 4k | - | 8-32 | 8-32 | - | - | - | - | - |

| Ketoconazole (Control) | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 |

Note: Data for compound 4k against some fungi were not provided in the source.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the MIC of antifungal compounds.[7]

-

Materials:

-

Synthesized this compound analogs

-

Positive control antifungal agent (e.g., Ketoconazole)

-

Fungal strains

-

Potato Dextrose Broth (PDB) or other suitable growth medium

-

96-well microtiter plates

-

-

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL).

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at 25-28 °C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration that completely inhibits visible fungal growth.

-

Antibacterial Activity

Synthetic derivatives of this compound have also shown promise as antibacterial agents, particularly against Gram-positive bacteria.

Quantitative Antibacterial Activity Data

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Bacteria

| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Bacterial Spectrum |

| 3b | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive |

| 3c | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive |

| 4a, 4b | Broad-spectrum bacteria | 0.39 - 12.5 | Broad-spectrum |

| 13b, 15b | Gram-positive bacteria | Not specified | Gram-positive |

| 13d, 13e | Streptococcus lactis | Not specified | Gram-positive |

Experimental Protocol: Antibacterial Susceptibility Testing

The broth microdilution method, similar to the one described for antifungal activity, is typically used to determine the MIC of antibacterial compounds.

The following diagram illustrates a general workflow for antimicrobial susceptibility testing.

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

Spirotryprostatin alkaloids and their derivatives represent a versatile class of natural products with significant therapeutic potential. Their primary anticancer activity, driven by the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest, makes them promising candidates for the development of novel antimitotic agents. Furthermore, the demonstrated antifungal and antibacterial activities of synthetic analogs highlight the potential for developing new antimicrobial agents based on the spirotryprostatin scaffold. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on expanding the structure-activity relationship knowledge base, optimizing the pharmacokinetic properties of lead compounds, and elucidating the full spectrum of their molecular targets and signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives [mdpi.com]

- 8. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Cytotoxicity Profile of Spirotryprostatin A on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a compound of interest in oncology due to its notable antimitotic properties.[1] This technical guide provides a detailed overview of the initial cytotoxicity studies of this compound. It consolidates available quantitative data, outlines key experimental protocols, and visualizes the underlying mechanism of action to support further research and development of this spiro-indole diketopiperazine natural product. While extensive cytotoxicity data across a broad range of human cancer cell lines remains to be fully elucidated in publicly available literature, this guide synthesizes the foundational knowledge on this compound's biological activity.

Introduction

This compound belongs to a class of natural products characterized by a unique spiro-oxindole core structure.[1][2] Its primary mechanism of cytotoxic action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1] This interference leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cells.[1] This mode of action places this compound in the category of microtubule-targeting agents, a class that includes some of the most effective chemotherapeutic drugs. This guide focuses on the initial in vitro studies that have begun to define the cytotoxic potential of this molecule.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. While initial studies have highlighted the inhibitory effects of this compound on various cancer cell lines, including murine breast cancer, human chronic myeloid leukemia, and human acute promyelocytic leukemia cells, specific IC50 values for these cancer cell lines are not consistently reported in the reviewed literature.[1]

The most definitive publicly available cytotoxicity data for this compound comes from studies on the murine fibroblast cell line tsFT210. For comparative purposes, the activity of its close analog, spirotryprostatin B, is also presented.

Table 1: Cytotoxicity of this compound and B against a Murine Fibroblast Cell Line

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | tsFT210 | Murine Fibroblast | 197.5 |

| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 |

Data sourced from BenchChem.[1]

To provide a broader context for the potential activity of the spirotryprostatin scaffold against human cancer cell lines, the following table summarizes the cytotoxicity data for the structurally related compound, tryprostatin A, and one of its diastereomers.

Table 2: Cytotoxicity of Structurally Related Tryprostatin Analogs against Human Cancer Cell Lines

| Compound | H520 (Lung Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) | PC-3 (Prostate Cancer) GI50 (µM) |

| Tryprostatin A | >100 | >100 | >100 |

| Diastereomer-2 of Tryprostatin B | 11.9 | 17.0 | 11.1 |

GI50: The concentration for 50% growth inhibition. Data sourced from BenchChem.[2]

Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its cytotoxic effects by disrupting the normal function of microtubules.[1] This leads to the activation of the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation.[1] The sustained activation of this checkpoint prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[1] This extended arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

Caption: this compound induced G2/M arrest signaling pathway.

Experimental Protocols

The following sections detail the standard methodologies employed in the initial cytotoxicity and cell cycle analysis of this compound.

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability, which is indicative of cytotoxicity.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[1]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[1]

-

This compound (dissolved in DMSO)[1]

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[1]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Caption: General experimental workflow for an MTT cytotoxicity assay.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is utilized to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

Culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., IC50) for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then stain with PI/RNase A solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The initial investigations into the cytotoxicity of this compound reveal its potential as an antimitotic agent. Its mechanism of action, centered on the disruption of microtubule polymerization and subsequent G2/M phase cell cycle arrest, is a well-established strategy in cancer therapy.[1] However, the publicly available data on its potency against a wide array of human cancer cell lines is currently limited. The significantly greater potency of its analog, spirotryprostatin B, suggests that further structure-activity relationship studies could lead to the development of more potent compounds based on the spirotryprostatin scaffold. Future research should focus on comprehensive screening of this compound and its derivatives against a diverse panel of human cancer cell lines to better delineate its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Spirotryprostatin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a mycotoxin belonging to the spirooxindole alkaloid family of natural products.[1] First isolated from the fungus Aspergillus fumigatus, it has attracted considerable scientific interest due to its potent antimitotic properties.[1][2] The compound is characterized by a unique and complex spiro-fused oxindole-pyrrolidine core structure.[3] Its biological activity, primarily the inhibition of cell cycle progression at the G2/M phase, establishes it as a promising candidate for the development of novel anticancer therapeutics.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its primary mechanism of action.

Physicochemical Properties

This compound is a moderately sized organic molecule with the molecular formula C₂₂H₂₅N₃O₄.[4] Its complex pentacyclic structure contributes to its specific physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₅N₃O₄ | [4][5] |

| Molecular Weight | 395.46 g/mol | [5] |

| Monoisotopic Mass | 395.18450629 Da | [4] |

| Appearance | Colorless prisms | [5] |

| Melting Point | 234-236 °C | [5] |

| Optical Rotation | [α]D²⁵ -89.0° (c 0.5, CHCl₃) | [5] |

| CAS Number | 182234-25-9 | [1] |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972). | [4] |

Spectroscopic Data

¹H NMR Spectral Data (500 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 7.23 | d | 8.5 |

| 6.80 | dd | 8.5, 2.4 |

| 6.69 | d | 2.4 |

| 5.23 | d | 9.8 |

| 4.53 | d | 11.0 |

| 4.13 | m | |

| 3.80 | s | |

| 3.73 | m | |

| 3.59 | m | |

| 3.42 | m | |

| 2.97 | m | |

| 2.80 | m | |

| 2.30 | m | |

| 2.05 | m | |

| 1.95 | m | |

| 1.85 | s | |

| 1.75 | s |

Biological Activity

This compound exhibits a range of biological activities, with its antimitotic effects being the most extensively studied.

Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[6] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |

| This compound | tsFT210 | Murine Fibroblast | 197.5 | [6] |

| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0 | [6] |

Further studies have indicated that this compound also shows inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, although specific IC₅₀ values were not provided in the reviewed literature.[6][7]

Antifungal and Antibacterial Activity

While this compound itself has been noted for some antibacterial activity, extensive research has been conducted on its analogs, which have shown promising antifungal properties against a range of plant pathogenic fungi.[7][8] The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Antifungal Activity of this compound Analogs (Representative Data) [7][8]

| Fungal Strain | MIC Range (µg/mL) |

| Helminthosporium maydis | 8 - 32 |

| Trichothecium roseum | 8 - 32 |

| Botrytis cinerea | 8 - 64 |

| Colletotrichum gloeosporioides | 8 - 32 |

| Fusarium graminearum | 8 - 64 |

| Alternaria brassicae | 8 - 64 |

| Alternaria alternata | 8 - 64 |

| Fusarium solani | 8 - 32 |

| Fusarium oxysporium f. sp. niveum | 8 - 32 |

| Mycosphaerella melonis | 8 - 32 |

Experimental Protocols

Isolation of this compound from Aspergillus fumigatus

The following protocol is a detailed methodology for the isolation and purification of this compound from fungal cultures.[3][6]

1. Fungal Cultivation:

-

Strain: Aspergillus fumigatus (e.g., BM939).[6]

-

Seed Culture: Inoculate a loopful of the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of a fermentation medium consisting of 2.0% maltose, 0.5% polypeptone, and 0.1% yeast extract in deionized water. Incubate on a rotary shaker at 28°C for 3 days.[6]

-

Production Culture: Transfer 2 mL of the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of the same medium. Incubate on a rotary shaker at 28°C for 4 days.[6]

2. Extraction:

-

Harvesting: Separate the mycelia and filtrate from the culture broth (e.g., 20 liters) by filtration.[6]

-

Mycelial Extraction: Extract the mycelia with acetone. Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[6]

-

Combined Extraction: Combine the aqueous solution from the mycelial extract with the culture filtrate. Perform a solvent-solvent extraction three times with an equal volume of ethyl acetate.[6]

-

Crude Extract: Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude extract.[6]

3. Purification:

-

Silica (B1680970) Gel Column Chromatography: Apply the crude extract to a silica gel column (e.g., Wako gel C-200). Elute the column with a stepwise gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).[6]

-

Preparative TLC: Further purify the fractions containing this compound by preparative TLC on silica gel 60 F₂₅₄ plates using a developing solvent of chloroform and acetone (9:1, v/v).[6]

-

High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a reverse-phase column (e.g., ODS).[6] Monitor the elution at approximately 254 nm and collect the peak corresponding to this compound.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Spirotryprostatin B - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Mycotoxin Database [mycocentral.eu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spirotryprostatin A: A Comprehensive Technical Guide to its Chemistry, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fascinating and structurally complex fungal alkaloid, first isolated from Aspergillus fumigatus.[1] As a member of the spirooxindole class of natural products, it features a unique spiro-fused ring system that has captivated the interest of the scientific community.[1] This interest is largely due to its potent biological activities, most notably its ability to arrest the cell cycle at the G2/M phase, making it a promising lead compound for the development of novel anticancer therapeutics.[1][2] Beyond its antimitotic effects, derivatives of this compound have also demonstrated significant antifungal and antibacterial properties, broadening its potential therapeutic applications.[3][4]

This technical guide provides an in-depth exploration of the natural product chemistry of this compound, a detailed overview of its synthetic strategies, a comparative analysis of the biological activities of its derivatives, and comprehensive experimental protocols for key synthetic and biological evaluation methods.

Natural Product Chemistry and Core Structure

This compound is a prenylated indole (B1671886) alkaloid belonging to the 2,5-diketopiperazine class of natural products.[5] Its intricate pentacyclic structure is characterized by a spiro[pyrrolidine-3,3′-oxindole] core, a diketopiperazine moiety, and a prenyl group. The stereochemically complex spiro-center is a key feature that contributes to its biological activity and presents a significant challenge in its total synthesis.[6]

Total Synthesis Strategies

The total synthesis of this compound has been a significant endeavor for synthetic organic chemists, leading to the development of several elegant and innovative strategies. The primary challenge in these syntheses is the stereocontrolled construction of the C3 spiro quaternary center.[7]

A general workflow for the synthesis of this compound and its analogs is depicted below.

Four main strategies have emerged as particularly effective:

-

Oxidative Rearrangement (Danishefsky): This pioneering approach involves the biomimetic oxidative rearrangement of a β-carboline precursor to form the spirooxindole core.[8]

-

1,3-Dipolar Cycloaddition (Williams, Gong, Waldmann): This strategy utilizes an asymmetric 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile to construct the pyrrolidine (B122466) ring with high stereocontrol.[7]

-

Intramolecular Heck Reaction (Fukuyama): This method employs a diastereoselective intramolecular Heck reaction to forge the spirocyclic system.[9]

-

Copper-Catalyzed Cascade Reaction (Peng/Shen): A more recent approach that uses a copper-catalyzed cascade reaction to introduce the quaternary carbon stereocenter.[9][10]

Experimental Protocols for Key Synthetic Transformations

Detailed experimental protocols for the key steps in these synthetic strategies are provided below.

-

Materials: β-Carboline intermediate, N-Bromosuccinimide (NBS), Acetic acid (AcOH), Water (H₂O), Dichloromethane (B109758) (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]

-

Procedure:

-

Dissolve the β-carboline intermediate in a mixture of acetic acid and water.[6]

-

Cool the solution to 0 °C in an ice bath.[6]

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[6]

-

-

Materials: N-protected 6-methoxyisatin derivative, (S)-proline methyl ester, Anhydrous toluene (B28343), 3-methyl-2-butenal (B57294) (prenal).[11]

-

Procedure:

-

Heat a mixture of the N-protected 6-methoxyisatin derivative (1.0 eq) and (S)-proline methyl ester (1.2 eq) in anhydrous toluene (0.1 M) to reflux with azeotropic removal of water using a Dean-Stark apparatus for 2 hours.[11]

-

Cool the reaction mixture to room temperature.[11]

-

Add a solution of 3-methyl-2-butenal (prenal, 1.5 eq) in toluene and stir the mixture at 60 °C for 12-18 hours.[11]

-

Remove the solvent in vacuo and purify the resulting residue by flash column chromatography on silica gel to yield the spirooxindole cycloadduct.[11]

-

-

Materials: Vinyl iodide precursor, Palladium(II) acetate (B1210297), Triphenylphosphine (B44618), Silver(I) carbonate, Anhydrous N,N-dimethylformamide (DMF).[11]

-

Procedure:

-

To a degassed solution of the vinyl iodide precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.01 M), add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (2.0 eq).[11]

-

Seal the reaction vessel and stir the mixture at 80 °C for 4 hours.[11]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with a suitable solvent, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

-

Materials: o-Iodoaniline derivative, Alkyne, Copper(II) triflate, Chiral ligand, 1,2-dichloroethane (B1671644).[9]

-

Procedure:

-

To a solution of the o-iodoaniline derivative (1.0 eq) and the alkyne (1.5 eq) in 1,2-dichloroethane (0.1 M), add copper(II) triflate (0.1 eq) and the chiral ligand (0.12 eq).[9]

-

Stir the mixture at 60 °C for 24 hours.[9]

-

After cooling to room temperature, evaporate the solvent under reduced pressure.[9]

-

Purify the residue by flash column chromatography on silica gel to obtain the spirooxindole product.[9]

-

Biological Activities and Derivatives

This compound and its derivatives exhibit a range of biological activities, including antimitotic, antifungal, and antibacterial effects. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for these activities and in guiding the design of more potent analogs.[12]

Antimitotic Activity

The primary mechanism of the antimitotic action of this compound is the inhibition of tubulin polymerization.[12] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12]

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | tsFT210 | 197.5 | [12] |

| Spirotryprostatin B | tsFT210 | 14.0 | [12] |

| Diastereomer-2 of Tryprostatin B | H520 (Lung) | 11.9 | [12] |

| Diastereomer-2 of Tryprostatin B | MCF-7 (Breast) | 17.0 | [12] |

| Diastereomer-2 of Tryprostatin B | PC-3 (Prostate) | 11.1 | [12] |

| Analog 68 | tsFT210 | 10 | [13] |

| Analog 67 | tsFT210 | 19 | [13] |

Antifungal Activity

Derivatives of this compound have shown promising antifungal properties, particularly against plant pathogenic fungi.[4] The proposed mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[8]

The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.

| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |

| 4d | Helminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Alternaria brassicae, Alternaria alternata, Fusarium solani | 8 - 32 | [8] |

| 4k | Fusarium oxysporum f. sp. niveum, Mycosphaerella melonis, and others | 8 - 32 | [8] |

| 4a-4s | Trichothecium roseum, Fusarium solani | 8 - 32 | [1] |

| 4a-4s | Botrytis cinerea, Fusarium graminearum, Alternaria brassicae, Alternaria alternata | 8 - 64 | [1] |

Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives as a novel class of antibacterial agents, particularly against Gram-positive bacteria.[2]

| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Bacterial Spectrum | Reference |

| 3b | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive | [14] |

| 3c | Staphylococcus aureus, Bacillus subtilis | 0.39 - 1.56 | Gram-positive | [14] |

| 13b, 15b | Gram-positive bacteria | Not specified | Gram-positive | [2] |

| 13d, 13e | Streptococcus lactis | Not specified | Gram-positive | [2] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

-

Materials: Human cancer cell lines, complete culture medium, this compound (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO), 96-well plates, microplate reader.[15]

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.[15]

-

Compound Treatment: Replace the culture medium with medium containing various concentrations of the this compound analog. Incubate for 48-72 hours.[15]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15]

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15]

-

Cell Cycle Analysis by Flow Cytometry

-

Materials: Phosphate-buffered saline (PBS), 70% cold ethanol, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.[12]

-

Procedure:

-

Cell Treatment: Treat cells with the this compound analog for the desired time.[12]

-

Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]

-

Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content.[12]

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

-

In Vitro Tubulin Polymerization Assay

-

Materials: Lyophilized tubulin, General Tubulin Buffer, GTP stock solution, this compound, 96-well plate, microplate reader.[12]

-

Procedure:

-

Reagent Preparation: Reconstitute tubulin and prepare solutions of GTP and this compound on ice.[12]

-

Reaction Setup: In a pre-chilled 96-well plate, add buffer, GTP, and the test compound.[12]

-

Initiation of Polymerization: Add cold tubulin solution to each well.[12]

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[12]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the inhibitory effect.[12]

-

Antifungal Susceptibility Testing (MIC Determination)

-

Materials: Fungal strains, growth medium, this compound analogs, 96-well plates.[4]

-

Procedure:

-

Serial Dilutions: Perform two-fold serial dilutions of the analog stock solutions in the growth medium in a 96-well plate.[4]

-

Inoculation: Inoculate each well with a standardized fungal spore suspension.[4]

-

Incubation: Incubate the plates at an appropriate temperature for 48-72 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[4]

-

Succinate Dehydrogenase (SDH) Inhibition Assay

-